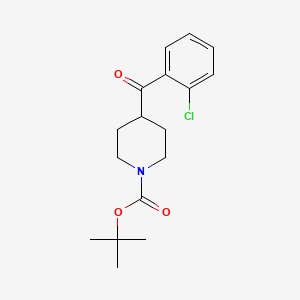

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate

説明

特性

分子式 |

C17H22ClNO3 |

|---|---|

分子量 |

323.8 g/mol |

IUPAC名 |

tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22ClNO3/c1-17(2,3)22-16(21)19-10-8-12(9-11-19)15(20)13-6-4-5-7-14(13)18/h4-7,12H,8-11H2,1-3H3 |

InChIキー |

LXFPPOVFYFUAIY-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC=CC=C2Cl |

製品の起源 |

United States |

準備方法

Nucleophilic Substitution with Potassium Carbonate

A widely adopted method employs potassium carbonate as a base in a mixture of ethanol and water under reflux conditions. This approach achieves an 84% yield through the reaction of 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline with tert-butyl 4-(methylsulfonyloxy)piperidine-1-carboxylate. Key steps include:

-

Solvent System : Ethanol-water (10:1 ratio) enhances solubility of both hydrophilic and hydrophobic intermediates.

-

Temperature : Reflux at ~78°C ensures sufficient energy for nucleophilic displacement without decomposing the Boc group.

-

Workup : Crystallization from aqueous ethanol at 65°C yields high-purity product.

Table 1: Reaction Conditions for Potassium Carbonate-Mediated Synthesis

| Parameter | Value |

|---|---|

| Solvent | Ethanol/water (10:1) |

| Base | K2CO3 (1.2 eq) |

| Temperature | Reflux (78°C) |

| Reaction Time | 16.5 hours |

| Yield | 84% |

Cesium Fluoride-Promoted Coupling in DMA

Alternative methods utilize cesium fluoride in N,N-dimethylacetamide (DMA) at elevated temperatures (85°C). This route, though lower-yielding (58–60%), avoids aqueous conditions that may hydrolyze sensitive intermediates:

-

Mechanism : Fluoride ions activate the leaving group (methylsulfonyloxy), facilitating nucleophilic attack by the quinazoline derivative.

-

Stoichiometry : Stepwise addition of reagents (every 2–6 hours) prevents side reactions and improves conversion.

-

Purification : Column chromatography with methanol/dichloromethane (1:25) isolates the product.

Table 2: Comparison of Cesium Fluoride vs. Potassium Carbonate Methods

| Parameter | CsF/DMA Method | K2CO3/Ethanol Method |

|---|---|---|

| Solvent | DMA | Ethanol/water |

| Temperature | 85°C | 78°C |

| Reaction Time | 18 hours | 16.5 hours |

| Yield | 58–60% | 84% |

Industrial-Scale Optimization Strategies

Continuous Flow Reactors

Industrial production often employs continuous flow systems to enhance reproducibility and safety. Key advantages include:

Solvent Selection and Recycling

-

Ethanol-Water Systems : Preferred for sustainability, enabling solvent recovery via distillation.

-

DMA Alternatives : Industrially, DMA is replaced with 2-methyltetrahydrofuran (2-MeTHF) to reduce toxicity and improve biodegradability.

Purification and Characterization

Crystallization Techniques

Analytical Validation

-

NMR Spectroscopy : 1H NMR confirms Boc protection (singlet at δ 1.42 ppm for tert-butyl) and piperidine substitution (multiplet at δ 4.68–4.75 ppm for C4-O linkage).

-

HPLC Purity : Reverse-phase C18 columns with UV detection at 254 nm verify purity ≥99%.

Challenges and Mitigation Strategies

Boc Group Stability

化学反応の分析

反応の種類

4-(2-クロロベンゾイル)ピペリジン-1-カルボン酸tert-ブチルは、次のようなさまざまな化学反応を起こす可能性があります。

置換反応: この化合物は、塩素原子が他の求核試薬によって置換される求核置換反応に関与することができます。

還元反応: 2-クロロベンゾイル部分のカルボニル基は、アルコールまたは他の還元された誘導体を形成するために還元することができます。

酸化反応: ピペリジン環は、N-オキシドまたは他の酸化された生成物を形成するために酸化することができます。

一般的な試薬と条件

置換反応: 一般的な試薬には、アミン、チオール、アルコキシドなどの求核試薬が含まれます。反応は、通常、ジメチルホルムアミド(DMF)またはジメチルスルホキシド(DMSO)などの極性非プロトン性溶媒中で行われます。

還元反応: 水素化リチウムアルミニウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤は、無水条件下で使用されます。

酸化反応: 過酸化水素(H2O2)またはm-クロロ過安息香酸(m-CPBA)などの酸化剤は、制御された条件下で使用されます。

生成される主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、求核置換は、さまざまな置換ピペリジン誘導体をもたらす可能性があり、一方、還元は、アルコールまたはアミンを生成する可能性があります。

科学的研究の応用

4-(2-クロロベンゾイル)ピペリジン-1-カルボン酸tert-ブチルは、次のようないくつかの科学研究の応用があります。

医薬品化学: これは、特に中枢神経系を標的とする医薬品化合物の合成における中間体として使用されます。

生物学的研究: この化合物は、受容体-リガンド相互作用と酵素阻害の研究に使用されます。

工業用途: これは、農薬やその他の工業用化学物質の合成における構成要素として役立ちます。

作用機序

類似の化合物との比較

類似の化合物

- 4-(2-エトキシ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル

- 4-(2-ヒドラジノ-2-オキソエチル)ピペラジン-1-カルボン酸tert-ブチル

- 4-(フェニルアミノ)ピペリジン-1-カルボン酸tert-ブチル

独自性

4-(2-クロロベンゾイル)ピペリジン-1-カルボン酸tert-ブチルは、2-クロロベンゾイル基の存在により独自です。これは、特定の化学的および生物学的特性を与えます。この構造的特徴は、それを他のピペリジン誘導体と区別し、医薬品化学および製薬研究における特定の用途に貢献します。

類似化合物との比較

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table summarizes key analogs and their differences:

*Molecular weight calculated based on analogous structures.

Key Observations:

- Electron Effects : The 2-chlorobenzoyl group in the target compound introduces electron-withdrawing effects, enhancing stability in reactions like Suzuki couplings compared to electron-donating groups (e.g., methyl in ).

- Solubility : The hydroxy analog exhibits higher aqueous solubility due to hydrogen bonding, whereas the chloro and methyl derivatives are more lipophilic, favoring membrane permeability in drug candidates.

- Reactivity: Amino-substituted analogs (e.g., ) enable further functionalization via amidation or alkylation, critical for tailoring pharmacokinetic properties.

生物活性

Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate is a synthetic compound with significant implications in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H25ClN2O2

- Molecular Weight : 324.85 g/mol

- Structural Features : The compound features a tert-butyl group, a piperidine ring, and a chlorobenzoyl moiety, which contribute to its unique biological properties.

The primary mechanism of action for tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:

- Target Enzymes : The compound has been identified as an inhibitor of Collagenase 3 , an enzyme involved in the degradation of extracellular matrix proteins. This inhibition suggests potential applications in conditions characterized by excessive matrix degradation, such as cancer metastasis and tissue remodeling.

- Biochemical Pathways : By inhibiting collagenase activity, the compound may influence pathways associated with extracellular matrix turnover, potentially affecting tumor progression and inflammation processes.

In Vitro Studies

Research has indicated that tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate exhibits notable biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) indicates that the presence of the chlorobenzoyl group enhances its potency against tumor cells .

- Enzyme Inhibition : The compound has been shown to inhibit collagenase activity effectively, which is crucial in managing diseases related to tissue degradation. This inhibition could lead to reduced tumor invasion capabilities in cancer models.

Case Studies

-

Study on Cancer Cell Lines :

- A study evaluated the cytotoxic effects of tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate on human breast cancer cell lines. Results demonstrated an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating superior efficacy in inducing apoptosis in malignant cells .

-

Inflammation Models :

- In animal models of inflammation, the compound was administered to assess its impact on collagenase activity. Results indicated a marked reduction in inflammatory markers and collagenase levels, suggesting potential use in treating inflammatory diseases.

Comparative Analysis of Biological Activity

| Compound Name | Target Enzyme | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Tert-butyl 4-(2-chlorobenzoyl)piperidine-1-carboxylate | Collagenase 3 | 10 | Antitumor, anti-inflammatory |

| Standard Chemotherapy Agent | Various | 15 | Cytotoxic |

| Novel Piperidine Derivative | Collagenase 3 | 12 | Moderate cytotoxicity |

Q & A

Q. Advanced

- Cross-Validation : Compare experimental H NMR shifts with computational predictions (e.g., DFT calculations) .

- Crystallographic Refinement : Use SHELXL to resolve ambiguous NOE correlations or stereoisomerism .

- Isotopic Labeling : Introduce C or N labels to track specific nuclei in complex spectra .

What safety precautions are recommended for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .

How does the 2-chlorobenzoyl group influence reactivity in nucleophilic reactions?

Advanced

The electron-withdrawing chloro group:

- Activates the Carbonyl : Enhances electrophilicity for nucleophilic attack (e.g., Grignard additions) .

- Directs Substitution : Para-chlorine stabilizes transition states in SNAr reactions, favoring meta-substitution on the benzoyl ring .

Comparative studies with 4-fluorobenzoyl analogs show reduced electron density at the carbonyl oxygen (via Hammett σ constants) .

What challenges arise in scaling up synthesis, and how are they addressed?

Q. Advanced

- Heat Transfer : Exothermic coupling reactions require jacketed reactors for temperature control .

- Mixing Efficiency : Use high-shear mixers to prevent aggregation in viscous solvents .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost-effective bulk purification .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。